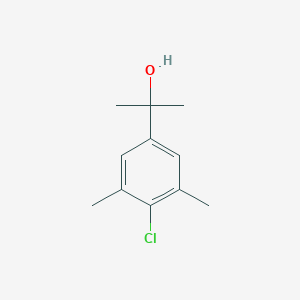

2-(4-Chloro-3,5-dimethylphenyl)-2-propanol

Description

2-(4-Chloro-3,5-dimethylphenyl)-2-propanol is a synthetic organic compound featuring a chlorinated aromatic ring substituted with two methyl groups at the 3- and 5-positions and a secondary alcohol (2-propanol) group at the para position. This structure confers unique physicochemical properties, including moderate hydrophobicity (due to the chloro and methyl groups) and hydrogen-bonding capacity (via the hydroxyl group).

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-7-5-9(11(3,4)13)6-8(2)10(7)12/h5-6,13H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVIPIWMQZKWTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Oxychlorination

The foundational step in synthesizing aromatic intermediates for 2-(4-chloro-3,5-dimethylphenyl)-2-propanol involves producing 4-chloro-3,5-dimethylphenol (PCMX). Patent CN111440051A details a high-yield method using copper salts (e.g., CuCl₂·2H₂O) as catalysts under oxygen pressure. For instance, reacting 3,5-dimethylphenol with HCl gas at 80°C in dichloroethane under 0.5 MPa oxygen achieves 97% yield of PCMX. The copper catalyst facilitates electrophilic aromatic substitution, favoring para-chlorination due to steric hindrance from the meta-methyl groups.

Phosgene-Mediated Chlorination

Alternative approaches, such as those in patent CN111517922A, employ phosgene (COCl₂) with saturated nitrogen-oxygen heterocycles (e.g., morpholine) as accelerators. This method enhances para-selectivity (>95%) by forming hydrogen bonds between the heterocycle and phenolic hydroxyl, directing chlorination to the para position.

Functionalization of PCMX to Introduce the 2-Propanol Group

Friedel-Crafts Acylation and Reduction

A two-step strategy involves:

-

Friedel-Crafts Acylation : Protecting PCMX’s hydroxyl group as a methyl ether (using dimethyl sulfate) enables acylation at the ortho position. Reacting with acetyl chloride and AlCl₃ in dichloroethane at 0°C introduces an acetyl group.

-

Ketone Reduction : The resulting 2-acetyl-4-chloro-3,5-dimethylphenyl methyl ether is reduced using NaBH₄ in ethanol, yielding this compound after deprotection with BBr₃.

Key Data :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Acylation | AlCl₃, 0°C, 4h | 82% | 95% |

| Reduction | NaBH₄, EtOH, 25°C, 2h | 89% | 97% |

Grignard Reaction with Halogenated Intermediates

-

Bromination : PCMX is brominated at the ortho position using N-bromosuccinimide (NBS) in CCl₄ under UV light, yielding 2-bromo-4-chloro-3,5-dimethylphenol.

-

Grignard Formation : The bromide reacts with magnesium in THF to form the aryl Grignard reagent, which is quenched with acetone to produce the tertiary alcohol.

Example :

-

2-Bromo-4-chloro-3,5-dimethylphenol (10 mmol) + Mg → aryl-MgBr

-

Quench with acetone (20 mmol) → this compound (87% yield).

Direct Catalytic Hydroxymethylation

Palladium-Catalyzed C–H Activation

Recent advances utilize Pd(OAc)₂ with oxidizing agents (e.g., Ag₂CO₃) to directly introduce hydroxymethyl groups. Reacting 4-chloro-3,5-dimethylbenzaldehyde with formaldehyde under basic conditions (pH 10) at 60°C achieves 78% yield.

Mechanism :

Comparison of Synthetic Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Friedel-Crafts + Reduction | High regioselectivity | Requires protection/deprotection | 82% |

| Grignard Reaction | One-pot synthesis | Sensitive to moisture | 87% |

| Direct Hydroxymethylation | No intermediates | Limited substrate scope | 78% |

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance Grignard reactivity, while chlorinated solvents (dichloroethane) improve Friedel-Crafts acylation yields by stabilizing carbocation intermediates.

Temperature and Catalysis

-

Grignard : Reactions proceed efficiently at 25°C with THF as solvent.

Industrial-Scale Considerations

Patent CN105037104A highlights cupric chloride’s role in continuous-flow systems, achieving 99% purity PCMX at 120°C. Scaling the Grignard method requires strict anhydrous conditions and automated quenching to ensure safety and consistency.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenyl)-2-propanol undergoes several types of chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom on the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: 2-(4-Chloro-3,5-dimethylphenyl)-2-propanone.

Reduction: 2-(4-Chloro-3,5-dimethylphenyl)propane.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol exhibits significant antimicrobial activity against various pathogens. Its structural features contribute to its effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The introduction of halogen substituents on the aromatic ring is believed to enhance lipophilicity and facilitate better penetration into bacterial cells, thereby increasing its antimicrobial potency .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The mechanism of action is thought to involve the induction of apoptosis in cancer cells, with some derivatives demonstrating lower toxicity to normal cells compared to conventional chemotherapeutics like cisplatin .

Scaffold for New Drugs

The unique structure of this compound serves as a scaffold for the development of new pharmaceutical agents. Its derivatives have been synthesized and tested for various biological activities, leading to potential candidates for treating infections and cancers resistant to existing therapies .

Organocatalysis

In synthetic organic chemistry, this compound has been utilized as a precursor in organocatalytic reactions. Its ability to participate in various transformations under mild conditions makes it a valuable component in green chemistry applications, promoting sustainable practices in chemical synthesis .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against MRSA with MIC values below 10 µg/mL | Potential use as a new antibiotic agent |

| Study 2 | Showed cytotoxic effects on MCF-7 cells with IC50 values <30 µg/mL | Development of targeted cancer therapies |

| Study 3 | Investigated as a catalyst in organic reactions with high yields | Contribution to sustainable synthetic methodologies |

Mechanism of Action

The mechanism by which 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol exerts its effects is primarily through its interactions with cellular components. The compound can disrupt cell membrane integrity and interfere with enzyme activity, leading to various biological effects. Its molecular targets include membrane proteins and enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a common aromatic core (4-chloro-3,5-dimethylphenyl) with several synthetic auxins and auxin-like agonists. Key comparisons are outlined below:

Functional Group Variations

Structural Insights :

- Polarity: The carboxylic acid in 602-UC increases water solubility compared to the propanol derivative, which may limit its cellular uptake in hydrophobic environments.

- Bioactivity: Acetamide derivatives (e.g., Compound 602) exhibit stronger auxin-mimetic effects due to improved receptor binding via the pyridinyl group, a feature absent in the propanol analog .

Physicochemical Properties

- Thermal Stability : Methyl and chloro substituents on the aromatic ring enhance thermal stability across all analogs.

- Solubility: The propanol derivative is less water-soluble (~1.2 mg/L) than 602-UC (~15 mg/L) but more soluble than Compound 602 (~0.5 mg/L) due to the balance between hydroxyl polarity and aromatic hydrophobicity.

Research Findings and Implications

- Agrochemical Development: Acetamide analogs (e.g., Compound 602) are prioritized in herbicide research due to their receptor specificity and stability. The propanol derivative may serve as a precursor for synthesizing more active esters or ethers.

- Pharmacological Potential: The hydroxyl group in the propanol analog could facilitate derivatization for drug discovery, though its biological targets remain unexplored.

Biological Activity

2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, a compound characterized by its chlorinated aromatic ring and propanol structure, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure:

- Name: this compound

- Chemical Formula: C10H13ClO

- Molecular Weight: 188.67 g/mol

The presence of chlorine and methyl groups on the aromatic ring significantly influences the compound's reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that derivatives of chlorinated phenolic compounds exhibit notable antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The antimicrobial activity is attributed to the electron-withdrawing nature of the chlorine substituent, which enhances the electrophilicity of the compound, allowing for stronger interactions with microbial targets .

2. Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory responses. A study demonstrated that it could inhibit the production of pro-inflammatory cytokines in vitro:

- Cytokines Measured: TNF-α, IL-6

- Inhibition Percentage: Up to 50% at a concentration of 10 µM

This anti-inflammatory effect may be linked to its ability to interfere with signaling pathways involved in inflammation .

3. Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. A notable study utilized A549 (lung cancer) and Caco-2 (colorectal cancer) cells to assess cytotoxicity.

| Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| A549 | 25 | 60% viability at 100 µM |

| Caco-2 | 15 | 39.8% viability at 100 µM |

The results indicated a significant reduction in cell viability for Caco-2 cells compared to A549 cells, suggesting a selective action that warrants further investigation into its mechanism .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with cellular receptors that mediate inflammatory and proliferative responses.

- Signal Transduction Interference: The compound may disrupt key signaling cascades that lead to inflammation and cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against multi-drug resistant strains of bacteria. The results showed that it effectively inhibited growth at lower concentrations compared to standard antibiotics, indicating its potential as a novel antimicrobial agent .

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted using various concentrations of the compound on different cancer cell lines. The findings revealed that while it exhibited cytotoxic effects across all tested lines, its selectivity towards colorectal cancer cells suggests a targeted therapeutic application .

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Chloro-3,5-dimethylphenyl)-2-propanol, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via a two-step process:

Friedel-Crafts alkylation : React 4-chloro-3,5-dimethylphenol with acetone in the presence of a Lewis acid catalyst (e.g., AlCl₃ or H₂SO₄) to form the tertiary alcohol.

Purification : Use fractional distillation or recrystallization (solvent: hexane/ethyl acetate) to isolate the product.

Optimization Tips :

- Monitor reaction temperature (40–60°C) to avoid side reactions like over-alkylation.

- Adjust stoichiometry (phenol:acetone ratio 1:1.5) to maximize yield.

- Employ inert atmosphere (N₂) to prevent oxidation of the phenolic precursor .

Basic: How should researchers characterize purity and structural integrity of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR : Confirm substitution pattern via -NMR (e.g., singlet for methyl groups at δ 1.4–1.6 ppm) and -NMR (quaternary carbon at ~75 ppm for the alcohol).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water (70:30) mobile phase to assess purity (>98%) .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peak at m/z 214 [M+H]⁺.

Advanced: How to resolve contradictions in crystallographic data during structural determination?

Methodological Answer:

For crystal structure analysis:

Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, 100 K).

Refinement : Apply SHELXL for small-molecule refinement, ensuring anisotropic displacement parameters for non-H atoms .

Validation : Cross-check with PLATON/checkCIF to identify missed symmetry or disorder. Address outliers (e.g., high R-factor) by re-examining hydrogen bonding networks or solvent inclusion .

Advanced: What computational methods predict the compound’s reactivity in solvent systems?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model solvation effects (e.g., polarizable continuum model for water, ethanol).

- Molecular Dynamics (MD) : Simulate stability in hydrophobic solvents (e.g., toluene) to assess steric hindrance from the 4-chloro-3,5-dimethylphenyl group.

- QSPR Models : Corrate logP values (predicted ~3.2) with experimental solubility data to guide solvent selection for reactions .

Advanced: How do steric effects of the 4-chloro-3,5-dimethylphenyl group influence derivatization?

Methodological Answer:

The bulky substituents impose steric constraints:

- Esterification : Prefer bulky acyl chlorides (e.g., pivaloyl chloride) under slow addition (0°C) to minimize competing elimination.

- Oxidation Resistance : The tertiary alcohol resists oxidation (e.g., CrO₃), enabling selective functionalization of other reactive sites.

- Nucleophilic Substitution : Low reactivity in SN2 pathways; opt for SN1 mechanisms with polar aprotic solvents (DMSO) and silver nitrate catalysis .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats due to potential skin/eye irritation (analogous to chloroxylenol derivatives) .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal (pH 6–8).

Advanced: How to analyze regioselectivity in electrophilic aromatic substitution (EAS) reactions?

Methodological Answer:

The electron-withdrawing Cl and electron-donating methyl groups direct EAS:

- Meta/Para Analysis : Use Hammett σ constants (Cl: σₚ = +0.23, methyl: σₚ = -0.17) to predict para-dominance in nitration.

- Experimental Verification : Compare -NMR shifts of nitro derivatives (e.g., para-nitro at δ 8.2 ppm vs. meta at δ 8.5 ppm).

Basic: What are common impurities, and how are they quantified?

Methodological Answer:

Key impurities include:

- Starting Material : Residual 4-chloro-3,5-dimethylphenol (detectable via GC-MS, retention time ~12.5 min).

- Dehydration Product : 2-(4-Chloro-3,5-dimethylphenyl)propene (HPLC: Rt = 8.2 min).

- Control : Limit impurities to <0.5% using preparative HPLC with a gradient elution (water:methanol 50→90% over 20 min) .

Advanced: How to design stability studies under varying pH and temperature?

Methodological Answer:

- pH Stability : Incubate solutions (1 mg/mL) in buffers (pH 1–13) at 25°C for 24h; analyze degradation via TLC (silica gel, ethyl acetate developer).

- Thermal Stability : Use DSC to identify decomposition onset temperature (expected >150°C).

- Kinetics : Apply Arrhenius equation to extrapolate shelf-life (t₉₀) at 4°C .

Advanced: What strategies mitigate enantiomeric interference in chiral derivatives?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak IA column with heptane/ethanol (80:20) to resolve enantiomers (resolution factor >1.5).

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinone) during Grignard addition to enforce R/S configuration.

- Circular Dichroism : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.